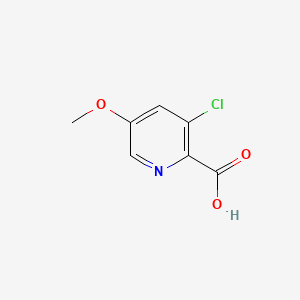

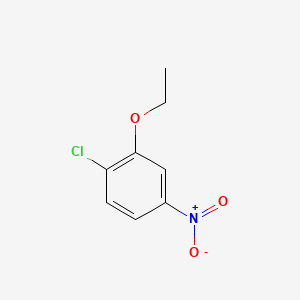

1-Chloro-2-ethoxy-4-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

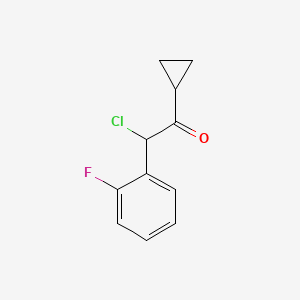

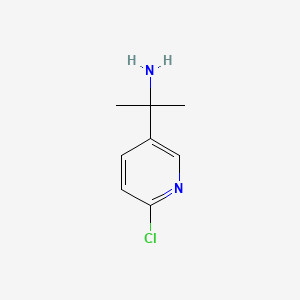

“1-Chloro-2-ethoxy-4-nitrobenzene” is a chemical compound with the linear formula C8H8ClNO3 . It’s a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of nitro compounds like “this compound” can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C8H8ClNO3 . More detailed information about its molecular structure might be available in databases like NIST Chemistry WebBook .

Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like “this compound” are substitution, addition, and oxidation . Electrophilic aromatic substitution is the most common type of reaction . The cation may bond to a nucleophile to give a substitution or addition product .

作用機序

Target of Action

The primary target of 1-Chloro-2-ethoxy-4-nitrobenzene is the benzene ring, a cyclic compound with six pi electrons delocalized in six p orbitals above and below the plane of the ring . The benzene ring is especially stable and tends to be retained during reactions .

Mode of Action

This compound undergoes electrophilic aromatic substitution . This process involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving electrophilic aromatic substitution . This reaction type is common in organic chemistry and plays a crucial role in the synthesis of many important compounds .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This reaction is significant in organic chemistry as it allows for the introduction of various functional groups into the benzene ring, enabling the synthesis of a wide range of aromatic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, dust formation should be avoided as finely dispersed particles can form explosive mixtures in air . Adequate ventilation is necessary to prevent the inhalation of mist, gas, or vapors . Personal protective equipment, including chemical impermeable gloves, should be worn to avoid skin and eye contact .

Safety and Hazards

特性

IUPAC Name |

1-chloro-2-ethoxy-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTNTDMOSPPSMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740515 |

Source

|

| Record name | 1-Chloro-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102236-22-6 |

Source

|

| Record name | 1-Chloro-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)